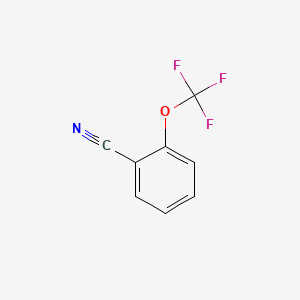

2-(Trifluoromethoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNBBQGAWMHXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213807 | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-85-4 | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHOXY)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ6VCH4SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Trifluoromethoxy)benzonitrile physical and chemical properties

An In-depth Technical Guide on 2-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Chemical Identity and Descriptors

This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and a trifluoromethoxy (-OCF₃) group attached to a benzene ring at positions 1 and 2, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄F₃NO[1][2] |

| CAS Number | 63968-85-4[1] |

| Synonyms | o-trifluoromethoxybenzonitrile, Benzonitrile, 2-(trifluoromethoxy)-[1] |

| InChI | InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H[1] |

| InChIKey | UHWXKXTJACNNSA-UHFFFAOYSA-N |

Physical Properties

The compound is typically a colorless to yellow clear liquid.[2] Key physical data are summarized below.

| Property | Value | Source |

| Molecular Weight | 187.12 g/mol | [1][2] |

| Appearance | Colorless to Yellow clear liquid | [2] |

| Purity | >98.0% (GC) | [2] |

Note: Specific experimental data for properties like melting point, boiling point, and density were not available in the provided search results. These properties are crucial for experimental design and should be determined empirically.

Chemical and Spectroscopic Properties

The trifluoromethoxy group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the nitrile group. This electronic property is of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While specific, experimentally-derived spectral data for this compound is not widely published, standard analytical techniques would be used for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the four aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing substituents. ¹³C NMR would show distinct signals for the eight carbon atoms, including the nitrile and trifluoromethoxy carbons. ¹⁹F NMR would show a singlet for the -OCF₃ group.

-

Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Experimental Protocols: A Plausible Synthetic Route

The synthesis of this compound is not extensively documented in public literature.[3] However, a plausible, though unverified, synthetic pathway can be proposed based on established organofluorine chemistry methodologies. The following multi-step process is hypothetical and intended for experienced researchers.

Workflow for Proposed Synthesis:

Caption: Plausible synthetic workflow for this compound.

Methodology Details:

-

Step 1: Diazotization of 2-Aminobenzonitrile

-

Protocol: Dissolve 2-aminobenzonitrile in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the low temperature. The reaction progress should be monitored for the consumption of the starting amine.

-

Purpose: To convert the primary amino group into a diazonium salt, which is a versatile intermediate.

-

-

Step 2: Hydrolysis to 2-Cyanophenol

-

Protocol: Gently heat the solution containing the diazonium salt. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas.

-

Purpose: To introduce a hydroxyl group onto the aromatic ring, which is a necessary precursor for the trifluoromethoxylation step.

-

-

Step 3: Trifluoromethoxylation of 2-Cyanophenol

-

Protocol: This is often the most challenging step. React the resulting 2-cyanophenol with a suitable trifluoromethylating agent. This could involve various reagents and conditions, such as using trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst or employing electrophilic trifluoromethylating reagents. The reaction conditions (solvent, temperature, base) must be carefully optimized.

-

Purpose: To introduce the target trifluoromethoxy group onto the phenolic oxygen.

-

-

Purification:

-

The final product would require purification, likely through extraction followed by silica gel column chromatography or distillation, to remove unreacted starting materials and byproducts. The purity should be confirmed by analytical methods like GC-MS and NMR.

-

Safety and Hazards

This compound is classified as an acute toxicant and irritant.[1][4]

-

GHS Classification: Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[4]

-

Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid breathing fumes, mist, or vapors.[4] Wash hands thoroughly after handling.[5]

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place, referencing a comprehensive Safety Data Sheet (SDS) for the specific compound.

References

2-(Trifluoromethoxy)benzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzonitrile, a key fluorinated building block in modern medicinal and agricultural chemistry. This document consolidates its chemical properties, plausible synthetic routes, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Compound Data

This compound is a substituted aromatic nitrile featuring a trifluoromethoxy group at the ortho position. This functional group arrangement imparts unique electronic properties and metabolic stability, making it a valuable synthon for creating complex molecular architectures.

| Property | Value | Source |

| CAS Number | 63968-85-4 | [1] |

| Molecular Weight | 187.12 g/mol | [1] |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Appearance | Colorless to Yellow Clear Liquid |

Synthetic Approaches

While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be devised based on established organofluorine chemistry and reactions of analogous compounds. A common strategy involves the trifluoromethoxylation of a corresponding phenolic precursor.

Plausible Experimental Protocol: Synthesis of this compound

This hypothetical protocol is based on established methodologies for analogous compounds and is intended for experienced synthetic chemists. Optimization and safety precautions are paramount.

Step 1: Diazotization and Hydrolysis of 2-Aminobenzonitrile

-

Dissolve 2-aminobenzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Carefully add the diazonium salt solution to a boiling aqueous acidic solution to hydrolyze the diazonium salt to the corresponding phenol, 2-cyanophenol.

-

After cooling, extract the 2-cyanophenol with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it with a drying agent like anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Trifluoromethoxylation of 2-Cyanophenol

-

Dissolve the 2-cyanophenol obtained in the previous step in an anhydrous aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add a suitable base (e.g., potassium carbonate or cesium carbonate) to the solution.

-

Introduce a trifluoromethylating agent. A common reagent for this transformation is a hypervalent iodine compound such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II) or a suitable electrophilic trifluoromethoxylation reagent.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography to yield this compound.

Safety Considerations:

-

Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures and should not be isolated.

-

Trifluoromethylating agents can be hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Applications in Drug Development and Agrochemicals

The trifluoromethoxy group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule. As an intermediate, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, with potential applications in developing drugs for neurological disorders.[2]

-

Agricultural Chemicals : It is utilized in the formulation of agrochemicals, where its unique chemical properties can enhance the efficacy of pesticides and herbicides.[2]

-

Material Science : The compound finds use in the creation of advanced materials, such as polymers and coatings that exhibit improved thermal and chemical resistance.[2]

Visualized Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

References

Solubility Profile of 2-(Trifluoromethoxy)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethoxy)benzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of the trifluoromethoxy group often enhances reactivity and solubility in various organic solvents, influencing the compound's biological activity and stability.[1] This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below has been structured to accommodate future experimental findings and serves as a template for data presentation.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | CH₃OH | 32.04 | 25 | Data not available | |

| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | |

| Isopropanol | C₃H₈O | 60.10 | 25 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | Data not available | |

| Acetone | C₃H₆O | 58.08 | 25 | Data not available | |

| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Data not available | |

| Toluene | C₇H₈ | 92.14 | 25 | Data not available |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol details a reliable gravimetric method for determining the solubility of a liquid solute, such as this compound, in various organic solvents.[2][3][4][5] This method relies on the principle of creating a saturated solution and then determining the mass of the solute within a specific volume of that solution.[2][5]

Materials:

-

This compound (liquid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks (e.g., 10 mL)

-

Glass vials with screw caps

-

Syringe filters (chemically resistant to the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. An excess of the solute is crucial to ensure that a saturated solution is formed.[2]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when the concentration of the solute remains constant over time.[2]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid above the undissolved solute) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a well-ventilated fume hood or a drying oven at a temperature that will facilitate the evaporation of the solvent without causing degradation of the solute. For volatile solvents, evaporation at ambient temperature under a gentle stream of nitrogen may be sufficient.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[5]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of saturated solution taken (mL)) * 100

-

Logical Workflow for Solubility Determination

Caption: Gravimetric solubility determination workflow.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the key experimental steps can be visualized to enhance understanding of the process flow.

Decision Logic in Solubility Experiments

Caption: Decision points in the experimental workflow.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 2-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and key starting materials for the preparation of 2-(Trifluoromethoxy)benzonitrile, a significant building block in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines two principal synthetic strategies, offering detailed, plausible experimental protocols and summarizing relevant quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary pathways, each utilizing readily available starting materials:

-

Trifluoromethoxylation of 2-Hydroxybenzonitrile: This strategy involves the direct trifluoromethoxylation of the phenolic group of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This approach is attractive due to the commercial availability of the starting phenol.

-

Nucleophilic Substitution of 2-Bromobenzonitrile: This pathway utilizes a copper-catalyzed cross-coupling reaction, specifically a modified Ullmann condensation, to introduce the trifluoromethoxy group by displacing the bromine atom of 2-bromobenzonitrile. This method is advantageous for its potential applicability to a range of aryl halides.

Strategy 1: Trifluoromethoxylation of 2-Hydroxybenzonitrile

This approach focuses on the conversion of the hydroxyl group of 2-hydroxybenzonitrile into a trifluoromethoxy group. A robust and contemporary method for this transformation is a two-step sequence involving the formation of a xanthate intermediate followed by oxidative desulfurization-fluorination.

Experimental Protocol: Two-Step Synthesis via a Xanthate Intermediate

Step 1: Synthesis of O-(2-Cyanophenyl) S-Methyl Xanthate

A solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is treated with a slight excess of a base (e.g., triethylamine, 1.1 eq) to form the corresponding phenoxide. To this mixture, an electrophilic xanthylating agent, such as an imidazolium methylthiocarbonothioyl salt (1.0 eq), is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude xanthate, which is often of sufficient purity for the subsequent step.

Step 2: Oxidative Desulfurization-Fluorination to this compound

The crude O-(2-cyanophenyl) S-methyl xanthate from the previous step is dissolved in a chlorinated solvent, such as 1,2-dichloroethane. To this solution are added a fluoride source, such as diethylaminosulfur trifluoride (DAST) or commercially available reagents like XtalFluor-E (typically 3-5 eq), and an oxidant, such as trichloroisocyanuric acid (TCCA, 1 eq) or N-fluorodibenzenesulfonimide (NFSI, 3 eq). The reaction mixture is heated to a temperature ranging from 60 to 80 °C and stirred for several hours (3-48 h), with progress monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, quenched, and subjected to an aqueous workup. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by silica gel column chromatography.

Quantitative Data for Trifluoromethoxylation of Phenols (Representative)

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| 4-Cyanophenol | 1. Imidazolium salt, Et3N, MeCN; 2. XtalFluor-E, TCCA, H2O, DCE | 1. RT; 2. 80 °C, 3-12 h | 94 (xanthate), 65 (ether) | [1] |

| 4-Bromophenol | 1. Imidazolium salt, Et3N, MeCN; 2. XtalFluor-E, NFSI, DCE | 1. RT; 2. 80 °C, 12-48 h | >90 (xanthate), 66 (ether) | [2] |

Note: The data presented is for analogous substrates and serves as a representative expectation for the synthesis with 2-hydroxybenzonitrile.

Synthesis Pathway Diagram

References

An In-Depth Technical Safety Guide to 2-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 2-(Trifluoromethoxy)benzonitrile (CAS No. 63968-85-4). The information is compiled from various Safety Data Sheets (SDS) and toxicological databases to assist researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound. Due to the limited availability of specific experimental data for this compound, information from structurally related compounds is included for a broader understanding of potential hazards.

Core Safety Information

This compound is a fluorinated organic compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | --INVALID-LINK-- |

| Molecular Weight | 187.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to Yellow clear liquid | --INVALID-LINK-- |

| Purity | >98.0% (GC) | --INVALID-LINK-- |

| CAS Number | 63968-85-4 | --INVALID-LINK--, --INVALID-LINK-- |

Toxicological Data

| Test | Species | Route | Value | Compound | Source |

| LD50 | Rat | Oral | 2000 mg/kg | 4-Amino-2-(trifluoromethyl)benzonitrile | --INVALID-LINK-- |

Note: This data is for a structurally related compound and should be used for estimation purposes only. The toxicological properties of this compound have not been thoroughly investigated.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and corresponding classifications from available Safety Data Sheets are summarized in Table 2.

| Hazard Class | Hazard Statement | GHS Classification | Source |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Acute Tox. 3 | --INVALID-LINK-- |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Acute Tox. 4 | --INVALID-LINK-- |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Acute Tox. 4 | --INVALID-LINK-- |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Irrit. 2 | --INVALID-LINK-- |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Eye Irrit. 2A | --INVALID-LINK-- |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | STOT SE 3 | --INVALID-LINK-- |

The following diagram illustrates the general workflow for GHS hazard communication.

Experimental Protocols

Due to the classification of this compound as a skin irritant, a relevant experimental protocol for assessing this endpoint is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[1] This test is an internationally recognized alternative to animal testing.

OECD TG 439: In Vitro Skin Irritation Using Reconstructed Human Epidermis (RhE)

Objective: To identify substances that are capable of inducing skin irritation, classified as UN GHS Category 2.[1][2]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[3] This model mimics the upper layers of human skin.[3] Chemical-induced irritation is assessed by measuring the viability of the cells in the RhE tissue after exposure and a post-incubation period.[1] A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[1]

Methodology:

-

RhE Tissue Culture: Commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ are used. The tissues are cultured at the air-liquid interface to form a stratified, differentiated epidermis.

-

Pre-incubation: Upon receipt, the tissues are pre-incubated in a defined culture medium for a specified period to allow them to equilibrate.

-

Application of Test Chemical:

-

A small volume (typically 25-50 µL for liquids or 25-50 mg for solids) of the test chemical is applied directly to the surface of the RhE tissue.

-

Three replicate tissues are used for each test chemical, as well as for the positive control (e.g., 5% aqueous solution of Sodium Dodecyl Sulfate) and the negative control (e.g., phosphate-buffered saline).

-

-

Exposure Period: The tissues are exposed to the test chemical for a defined period, typically ranging from 15 to 60 minutes, at 37°C in a humidified incubator.[4]

-

Rinsing and Post-incubation: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period of approximately 42 hours to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.

-

The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Data Interpretation:

-

The cell viability of the test chemical-treated tissues is expressed as a percentage of the negative control-treated tissues.

-

If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[1]

-

If the mean tissue viability is greater than 50%, the chemical is considered non-irritant.[1]

-

The following diagram outlines the experimental workflow for the in vitro skin irritation test.

Conclusion

This compound is a chemical with significant potential hazards, including acute toxicity if swallowed, and skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, the available information from its GHS classification and data on related compounds necessitate stringent safety precautions in a laboratory setting. The use of validated in vitro methods, such as the OECD TG 439 for skin irritation, is a critical component of a comprehensive safety assessment for this and other novel chemical entities. Researchers and drug development professionals should always consult the most recent Safety Data Sheet and adhere to all recommended safety protocols when handling this compound.

References

An In-depth Technical Guide to the Handling and Storage of 2-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential protocols for the safe handling and storage of 2-(Trifluoromethoxy)benzonitrile (CAS No. 63968-85-4). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes. This document synthesizes safety data, handling procedures, and storage requirements from authoritative sources.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C8H4F3NO[1][2] |

| Molecular Weight | 187.12 g/mol [1] |

| CAS Number | 63968-85-4[1][2] |

| Appearance | Data not available; related compounds are typically liquids or solids. |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS-US classification and associated hazard statements.[2]

| Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |

Signal Word: Danger[2]

Hazard Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS07 (Exclamation mark)

Experimental Protocols: Safe Handling and Use

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced if signs of degradation are observed.[3]

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[3]

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before working with the compound.[2]

-

Avoid all personal contact, including inhalation of vapors, mists, or dust.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3][4]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]

-

Handle empty containers with care as they may contain residual flammable vapors.[2]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuation: Immediately evacuate personnel from the affected area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[6]

-

Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal.[3] For large spills, contact emergency services.

-

Personal Protection: Personnel involved in the cleanup must wear appropriate PPE.

Storage Protocols

Proper storage of this compound is crucial for maintaining its stability and for the safety of laboratory personnel.

Storage Conditions

-

Protect containers from physical damage.[4]

-

Store away from incompatible materials and foodstuffs.[4][7]

Incompatible Materials

Avoid contact with the following:

First Aid Measures

In case of exposure, immediate medical attention is required. The following are first aid guidelines:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][6] |

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows and logical relationships for the safe handling and storage of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision workflow for handling an accidental spill.

References

- 1. This compound | C8H4F3NO | CID 2777232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Commercial suppliers of 2-(Trifluoromethoxy)benzonitrile for research

An In-Depth Technical Guide to 2-(Trifluoromethoxy)benzonitrile for Research Professionals

Introduction

This compound, with CAS Number 63968-85-4, is a fluorinated organic compound of significant interest to the research and development sectors. Its unique chemical structure, featuring a nitrile group and a trifluoromethoxy group on a benzene ring, makes it a valuable building block and intermediate in the synthesis of complex molecules. The trifluoromethoxy group (-OCF₃) is a key pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules. Consequently, this compound is primarily utilized in pharmaceutical development, particularly for drugs targeting neurological disorders, as well as in the formulation of advanced agrochemicals and materials science applications.[1] This guide provides a comprehensive overview of commercial suppliers, a representative experimental protocol for its use, and a visual workflow for researchers, scientists, and drug development professionals.

Commercial Suppliers of this compound

For research and development purposes, sourcing high-purity this compound is critical. The following table summarizes key quantitative data from several commercial suppliers. Researchers are advised to verify current stock and pricing directly with the vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| TCI America | T2371 | >98.0% (GC) | 5g, 25g |

| INDOFINE Chemical Company | 09-3911 | 97% | 25g, 100g |

| Matrix Scientific | 093911 | Not Specified | 5g, 25g, 100g |

| BLD Pharm | BD138665 | Not Specified | 5g, 25g |

Data compiled from supplier websites.[2][3][4][5] Availability and purity specifications are subject to change.

Experimental Protocols

As a versatile chemical intermediate, this compound can undergo various transformations. A fundamental reaction for aromatic nitriles is hydrolysis to the corresponding carboxylic acid, which is a common subsequent step in a synthetic pathway.

Representative Protocol: Basic Hydrolysis to 2-(Trifluoromethoxy)benzoic Acid

This protocol describes a general procedure for the basic hydrolysis of this compound. Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.[6] Basic hydrolysis is often preferred to avoid potential side reactions with acid-sensitive functional groups.

Objective: To convert this compound to 2-(Trifluoromethoxy)benzoic acid via basic hydrolysis.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethylene Glycol or Diethylene Glycol (as solvent)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated or 6M

-

Ethyl Acetate or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of water and a high-boiling point solvent like ethylene glycol. The solvent helps to ensure the reaction mixture remains homogeneous at elevated temperatures.

-

Reflux: Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The hydrolysis of aromatic nitriles can take several hours.

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the cooled, alkaline solution by adding concentrated HCl dropwise with stirring. The goal is to protonate the carboxylate salt to form the carboxylic acid. Monitor the pH, acidifying to approximately pH 1-2. The desired product, 2-(Trifluoromethoxy)benzoic acid, should precipitate as a solid.

-

Isolation: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

-

Extraction (if product does not precipitate): If the product remains dissolved or separates as an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(Trifluoromethoxy)benzoic acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of this compound.

Caption: Workflow for the hydrolysis of this compound.

References

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful moiety. Its distinct electronic and physicochemical properties offer medicinal chemists a valuable tool to overcome common drug development hurdles, such as poor metabolic stability and inadequate bioavailability. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The trifluoromethoxy group is often considered a "super-methoxy" group due to its enhanced metabolic stability and lipophilicity compared to the traditional methoxy group. Its strong electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms, significantly alters the electronic properties of the molecule to which it is attached.[1] This can lead to improved binding affinity for biological targets and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Physicochemical Properties of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group imparts a unique combination of properties to a molecule, which are summarized and compared with related functional groups in the tables below.

Table 1: Comparison of Physicochemical Properties

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | pKa (Phenol) |

| -H | 0.00 | 0.00 | 9.95 |

| -CH3 | 0.56 | -0.17 | 10.19 |

| -OCH3 | -0.02 | -0.27 | 10.21 |

| -Cl | 0.71 | 0.23 | 9.38 |

| -CF3 | 0.88 | 0.54 | 8.70 |

| -OCF3 | 1.04 | 0.35 | 8.83 |

Data compiled from various sources.

As illustrated in Table 1, the trifluoromethoxy group possesses the highest lipophilicity among the common substituents shown, which can significantly enhance a drug's ability to cross biological membranes.[2] Its strong electron-withdrawing character, second only to the trifluoromethyl group in this selection, can modulate the acidity or basicity of nearby functional groups and influence drug-receptor interactions.

Impact on Pharmacokinetic Properties

The trifluoromethoxy group is frequently employed to address key pharmacokinetic challenges in drug development.

Metabolic Stability

One of the most significant advantages of the trifluoromethoxy group is its exceptional metabolic stability. The carbon-oxygen bond in the -OCF3 group is significantly strengthened by the fluorine atoms, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This "metabolic blocking" can prevent the formation of unwanted metabolites, prolong the drug's half-life, and lead to a more predictable pharmacokinetic profile.[4]

Table 2: In Vitro Metabolic Stability of a Matched Pair of Compounds

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Methoxy-Analog | 15 | 46.2 |

| Trifluoromethoxy-Analog | > 120 | < 5.8 |

Hypothetical data for illustrative purposes, based on general findings.

Permeability and Bioavailability

The high lipophilicity conferred by the trifluoromethoxy group generally leads to improved membrane permeability, a critical factor for oral absorption and distribution to the site of action.[5] This can translate to enhanced bioavailability, allowing for lower and less frequent dosing.

Table 3: Permeability and Efflux Ratio in Caco-2 Cell Monolayers

| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |

| Methoxy-Analog | 5.2 | 1.8 |

| Trifluoromethoxy-Analog | 15.8 | 1.2 |

Hypothetical data for illustrative purposes.

Plasma Protein Binding

The lipophilic nature of the trifluoromethoxy group can also influence the extent to which a drug binds to plasma proteins. While high plasma protein binding can sometimes limit the free fraction of a drug available to exert its therapeutic effect, it is a complex parameter that must be optimized in the context of the overall ADME profile.

The Trifluoromethoxy Group in Approved Drugs: Case Studies

The utility of the trifluoromethoxy group is exemplified by its presence in several FDA-approved drugs across various therapeutic areas.

Riluzole

Riluzole is a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group in Riluzole enhances its lipophilicity, facilitating its penetration of the blood-brain barrier to exert its neuroprotective effects.

Signaling Pathway of Riluzole

Caption: Mechanism of action of Riluzole in modulating glutamatergic neurotransmission.

Delamanid

Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis. The trifluoromethoxy group in delamanid contributes to its overall lipophilicity and metabolic stability, which are crucial for its efficacy against Mycobacterium tuberculosis.

Signaling Pathway of Delamanid

Caption: Bioactivation and mechanism of action of Delamanid against M. tuberculosis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the properties of trifluoromethoxy-containing compounds. Below are outlines of key in vitro assays.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Liver microsomes (human or other species) thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prepared in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile with an internal standard).

-

-

Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed (typically 21-25 days).

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay (Apical to Basolateral - A→B):

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

-

Add the test compound solution to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and analyze the concentration of the test compound by LC-MS/MS.

-

-

Efflux Assay (Basolateral to Apical - B→A):

-

Perform the assay as described above, but add the test compound to the basolateral chamber and sample from the apical chamber.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Determine the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 is indicative of active efflux.

-

Experimental Workflow for Characterization of Trifluoromethoxy-Containing Drug Candidates

A systematic approach is essential for the efficient evaluation of drug candidates incorporating a trifluoromethoxy group. The following workflow outlines a typical screening cascade.

Caption: A generalized experimental workflow for the characterization of trifluoromethoxy-containing drug candidates.

Conclusion

The trifluoromethoxy group has firmly established its place as a valuable asset in the medicinal chemist's toolkit. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and influence electronic properties provides a powerful strategy for optimizing the ADME and pharmacodynamic profiles of drug candidates. As synthetic methodologies for the introduction of the -OCF3 group continue to evolve, its application in drug discovery is expected to expand further, leading to the development of safer and more effective medicines. This guide has provided a comprehensive overview of the key aspects of trifluoromethoxy group chemistry for drug discovery professionals, from its fundamental properties to its practical application in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 3. Modeling Caco-2 permeability of drugs using immobilized artificial membrane chromatography and physicochemical descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 2-(Trifluoromethoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to a lack of extensive, publicly available experimental and computational data for this specific compound, this document focuses on the predicted electronic characteristics based on the well-established properties of its constituent functional groups: the electron-withdrawing trifluoromethoxy group and the benzonitrile scaffold. Furthermore, this guide furnishes detailed, generalized experimental and computational protocols that researchers can employ to elucidate the precise electronic properties of this compound. This includes methodologies for determining key parameters such as HOMO/LUMO energy levels, electron affinity, ionization potential, and dipole moment.

Introduction

This compound is an aromatic organic compound featuring a trifluoromethoxy (-OCF3) group and a nitrile (-CN) group attached to a benzene ring at positions 1 and 2, respectively. The electronic properties of this molecule are of significant interest due to the strong electron-withdrawing nature of both substituents, which are expected to profoundly influence its molecular orbital energies, reactivity, and intermolecular interactions. Such properties are critical in the fields of drug design, where they can affect receptor binding and metabolic stability, and in materials science, where they can dictate the performance of organic electronic devices.

The trifluoromethoxy group is a powerful electron-withdrawing substituent, a property that can enhance the electrophilic character of the aromatic ring.[1] Concurrently, the nitrile group also acts as an electron-withdrawing group through both inductive and resonance effects. The interplay of these two groups on the benzonitrile framework is anticipated to result in unique electronic characteristics.

Predicted Electronic Properties

The strong dipole moments of the C-F and C≡N bonds are expected to result in a significant overall molecular dipole moment, influencing its solubility and intermolecular interactions.

Quantitative Data

As of the date of this publication, specific quantitative data on the electronic properties of this compound is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

| Property | Predicted Value/Effect | Experimental/Computational Value |

| HOMO Energy | Lowered due to electron-withdrawing groups | Not Available |

| LUMO Energy | Lowered due to electron-withdrawing groups | Not Available |

| HOMO-LUMO Gap | Potentially large, indicating high stability | Not Available |

| Ionization Potential | High | Not Available |

| Electron Affinity | High | Not Available |

| Dipole Moment | Significant | Not Available |

| UV-Vis Absorption (λmax) | Likely in the UV region, typical for benzonitriles | Not Available |

Experimental Protocols for Electronic Property Determination

To ascertain the precise electronic properties of this compound, the following experimental protocols are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the reduction and oxidation potentials of a molecule, from which HOMO and LUMO energy levels can be estimated.[3][4]

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Electrochemical cell

-

High-purity solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

This compound sample

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare a ~1 mM solution of this compound in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation and reduction events of the compound.

-

Record the resulting voltammogram, which plots current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) are used to calculate the formal potential (E°).

-

From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas relative to a known standard like ferrocene.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the HOMO-LUMO gap.[5][6]

Objective: To determine the absorption spectrum and estimate the optical band gap of this compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

This compound sample

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax).

-

The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Computational Protocol for Electronic Property Determination

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.[7]

Objective: To calculate the electronic properties of this compound using DFT.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Geometry Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including HOMO and LUMO.

-

Calculate other electronic properties such as the dipole moment, electron affinity, and ionization potential. The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

-

Visualizations

The following diagrams illustrate the key concepts related to the electronic properties of this compound.

Caption: Relationship between molecular structure and electronic properties.

Caption: Experimental workflow for electronic characterization.

Caption: Computational workflow for predicting electronic properties.

Conclusion

This compound is a molecule with potentially valuable electronic properties for applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, a qualitative understanding of its electronic structure can be inferred from the strong electron-withdrawing nature of its substituents. This guide provides a framework for future research by outlining detailed experimental and computational protocols for the comprehensive characterization of its electronic properties. The elucidation of these properties will be crucial for the rational design of new drugs and functional materials incorporating this promising molecular scaffold.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BASi® | Cyclic Voltammetry [basinc.com]

- 4. ossila.com [ossila.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 7. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]

2-(Trifluoromethoxy)benzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzonitrile is an aromatic organic compound featuring a nitrile (-C≡N) group and a trifluoromethoxy (-OCF₃) group positioned ortho to each other on a benzene ring. This molecule has emerged as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethoxy group is of high interest in drug design as it can enhance key properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets, without significantly increasing its size. The nitrile group serves as a versatile functional handle, readily convertible into other important functionalities such as amines, carboxylic acids, and tetrazoles.

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and structured data to support its use in research and development.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented below. These properties are essential for its handling, reaction setup, and for understanding its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 63968-85-4 | [1][2] |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 80-82 °C / 15 torr | [1] |

| Density | 1.31 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.4490 | [1] |

| Purity (GC) | ≥98.0% | |

| MDL Number | MFCD00042409 | [1][2] |

| XLogP3 (Computed) | 2.8 | |

| Topological Polar Surface Area (TPSA) | 33 Ų |

Synthesis of this compound

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and effective synthetic route can be conceptualized based on established methodologies for analogous compounds. A common strategy involves the trifluoromethoxylation of a phenolic precursor. This hypothetical protocol outlines the conversion of 2-cyanophenol to the target compound.

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol: Synthesis from 2-Cyanophenol

Disclaimer: This is a conceptual protocol derived from established methodologies for similar transformations and requires optimization and validation in a laboratory setting by qualified personnel.

Materials:

-

2-Cyanophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Trifluoromethyl iodide (CF₃I) or similar trifluoromethylating agent

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Cool the mixture in an appropriate bath and slowly bubble trifluoromethyl iodide (CF₃I) gas (approx. 1.5 eq) through the suspension, or add another suitable trifluoromethylating agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 70-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Applications as a Building Block in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for a variety of more complex molecules. The electron-withdrawing nature of both the nitrile and trifluoromethoxy groups can influence the regioselectivity of reactions on the aromatic ring, while the nitrile group itself is a gateway to numerous chemical transformations.

A prominent application of benzonitriles is in the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction with an azide source. Tetrazoles are recognized as important isosteres of carboxylic acids in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates.[3][4]

Caption: General scheme for the synthesis of a tetrazole from this compound.

Experimental Protocol: Synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole

This protocol is adapted from well-established procedures for the synthesis of 5-aryl-1H-tetrazoles from corresponding benzonitriles.[3][4][5]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add a suitable volume of DMF to dissolve the reagents.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC until completion.[5]

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Acidify the aqueous solution to approximately pH 2 with hydrochloric acid. A precipitate should form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-(trifluoromethoxy)phenyl)-1H-tetrazole.

Comparative Data for Tetrazole Synthesis

The following table presents data from the literature on the synthesis of various 5-substituted-1H-tetrazoles from substituted benzonitriles, illustrating typical reaction conditions and yields for this type of transformation. This provides a useful benchmark for researchers planning to use this compound in similar reactions.

| Benzonitrile Derivative | Catalyst/Acid Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | SO₃H-carbon | DMF | 100 | 6 | 92 | [5] |

| 4-Methylbenzonitrile | SO₃H-carbon | DMF | 100 | 8 | 90 | [5] |

| 4-Methoxybenzonitrile | SO₃H-carbon | DMF | 100 | 8 | 88 | [5] |

| 4-Chlorobenzonitrile | SO₃H-carbon | DMF | 100 | 6 | 94 | [5] |

| 4-Nitrobenzonitrile | SO₃H-carbon | DMF | 100 | 4 | 96 | [5] |

| Benzonitrile | Ammonium Chloride | DMF | - | - | Good | [4] |

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive nitrile handle and the advantageous trifluoromethoxy group makes it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed synthetic protocols for this specific molecule are sparse in the literature, its preparation and subsequent reactions can be reliably predicted based on well-established chemical principles. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to incorporate this compound into their synthetic programs, facilitating the development of next-generation bioactive molecules.

References

The Ascendance of the Trifluoromethoxy Group: A Technical Guide to Trifluoromethoxylated Aromatic Compounds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of exceptional interest. Its unique electronic properties and steric profile confer a remarkable combination of metabolic stability, lipophilicity, and binding affinity to parent molecules.[1][2] This in-depth technical guide provides a comprehensive overview of trifluoromethoxylated aromatic compounds, detailing their synthesis, physicochemical properties, and applications in drug development, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group's utility in drug design stems from its distinct physicochemical characteristics, which often translate to improved drug-like properties. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing effect, while the overall group imparts significant lipophilicity.[3] This combination can enhance a molecule's ability to cross cellular membranes and resist metabolic degradation, leading to improved bioavailability and a longer half-life.[1]

| Property | Value/Description | Reference |

| Hansch Lipophilicity Parameter (π) | +1.04 | [1] |

| Hammett Electronic Parameter (σp) | +0.35 | [1] |

| Bond Dissociation Energy (C-O) | Stronger than in methoxyarenes | [1] |

| Metabolic Stability | High resistance to oxidative metabolism | [1] |

Synthesis of Trifluoromethoxylated Aromatic Compounds

The introduction of the trifluoromethoxy group onto an aromatic ring has historically been a synthetic challenge. However, a number of effective methodologies have been developed, ranging from classical approaches to modern catalytic systems.

Key Synthetic Strategies:

-

Silver-Mediated Trifluoromethoxylation: This method often employs a silver salt to mediate the reaction between an aryl nucleophile (such as an arylboronic acid or arylstannane) and a trifluoromethoxide source.[4]

-

Copper-Catalyzed Trifluoromethoxylation: Copper catalysts are utilized to facilitate the cross-coupling of arylboronic acids with trifluoromethylating agents.[5][6][7]

-

Radical C-H Trifluoromethoxylation: This approach involves the direct functionalization of an aromatic C-H bond using a trifluoromethoxy radical source, often initiated by photoredox catalysis.[6][7]

Quantitative Data on Synthetic Methods

The following table summarizes the yields of selected trifluoromethoxylation reactions, providing a comparative overview of their efficiency under various conditions.

| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Yield (%) | Reference |

| Copper-Mediated | 4-Biphenylboronic acid | CuCl, NaSO₂CF₃, TBHP | MeOH/DCM/H₂O | 80 | [5] |

| Copper-Mediated | 4-Cyanophenylboronic acid | (MeCN)₄CuPF₆, NaHCO₃, NaSO₂CF₃, TBHP | MeOH/DCM/H₂O | 59 | [5] |

| Silver-Mediated | 4-Methoxyphenylboronic acid | AgPF₆, TAS·OCF₃ | THF/Acetone | 88 | [4] |

| Silver-Mediated | 4-(Trifluoromethyl)phenylstannane | AgPF₆, TAS·OCF₃ | THF/Acetone | 85 | [4] |

| Radical C-H | Benzene | Bis(trifluoromethyl)peroxide, TEMPO | Neat | 61 | [6] |

| Radical C-H | Anisole | Bis(trifluoromethyl)peroxide, Ru(bpy)₃(PF₆)₂ | MeCN | 75 | [6] |

| Synthesis of Riluzole | 4-(Trifluoromethoxy)aniline | K₂S₂O₈, NH₄SCN | Acetic Acid | 81 | [8] |

| Synthesis of Delamanid | (details in protocol) | (multi-step) | Various | 27 (overall) | [9][10] |

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for reproducibility and adaptation in a research setting.

Protocol 1: Copper-Mediated Trifluoromethylation of an Arylboronic Acid[5]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Copper(I) chloride (CuCl) (1.0 equiv)

-

Sodium trifluoromethanesulfinate (NaSO₂CF₃) (3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (5.0 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

Procedure:

-

To a reaction vessel, add the arylboronic acid, CuCl, and NaSO₂CF₃.

-

Add a solvent mixture of MeOH, DCM, and H₂O (5:5:4 ratio).

-

Stir the mixture at room temperature.

-

Add TBHP dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-